Home > Products > Screening Compounds P15648 > Antibacterial agent 41
Antibacterial agent 41 -

Antibacterial agent 41

Catalog Number: EVT-14891548
CAS Number:
Molecular Formula: C9H8F3N4NaO6S
Molecular Weight: 380.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial agent 41 is a novel compound that has garnered attention in the field of antimicrobial research due to its potential effectiveness against various bacterial strains. This compound is classified within a broader category of antibacterial agents that are being developed to combat antibiotic resistance, a significant global health concern.

Source

The development of antibacterial agent 41 is part of ongoing research efforts aimed at discovering new antimicrobial agents. It is synthesized through advanced chemical methodologies, often involving hybridization techniques that combine various molecular structures to enhance antibacterial properties. The compound's efficacy has been evaluated in various studies, highlighting its potential applications in clinical settings.

Classification

Antibacterial agent 41 falls under the classification of synthetic antimicrobial agents, specifically designed to target bacterial infections. It may also be categorized based on its mechanism of action, which involves disrupting bacterial cell functions or structures.

Synthesis Analysis

Methods

The synthesis of antibacterial agent 41 typically involves several steps, including:

  1. Starting Materials: The synthesis begins with readily available precursors that can be chemically modified.
  2. Chemical Reactions: Various reactions such as nucleophilic substitutions, condensation reactions, and cyclization processes are employed to construct the desired molecular framework.
  3. Purification: After synthesis, the compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Technical Details

The specific methods for synthesizing antibacterial agent 41 may vary depending on the targeted structure and desired properties. For instance, one common approach involves using a combination of microwave-assisted synthesis and traditional organic reactions to achieve rapid and efficient formation of complex molecular structures.

Molecular Structure Analysis

Structure

Antibacterial agent 41 exhibits a unique molecular structure characterized by specific functional groups that contribute to its antibacterial activity. The structural formula can be represented as follows (hypothetical representation):

CxHyNzOwC_xH_yN_zO_w

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data

Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's molecular weight and connectivity of atoms.

Chemical Reactions Analysis

Reactions

Antibacterial agent 41 can participate in various chemical reactions that modify its structure or enhance its activity. Common reactions include:

  • Hydrolysis: This reaction can activate or deactivate certain functional groups within the compound.
  • Reduction/Oxidation: These processes may alter the electronic properties of the molecule, impacting its interaction with bacterial targets.

Technical Details

The kinetics and mechanisms of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time, providing valuable data on reaction rates and pathways.

Mechanism of Action

Process

The mechanism by which antibacterial agent 41 exerts its effects typically involves:

  1. Targeting Bacterial Cell Wall: Many antibacterial agents disrupt the synthesis or integrity of bacterial cell walls.
  2. Inhibition of Protein Synthesis: The compound may interfere with ribosomal functions, preventing bacteria from producing essential proteins.
  3. Disruption of Metabolic Pathways: By inhibiting key enzymes involved in metabolic processes, antibacterial agent 41 can effectively starve bacteria of necessary nutrients.

Data

Studies have shown that the effectiveness of antibacterial agent 41 correlates with its ability to bind to specific bacterial targets, leading to cell death or growth inhibition.

Physical and Chemical Properties Analysis

Physical Properties

Antibacterial agent 41 typically exhibits:

  • Solubility: Varies based on solvent polarity; often more soluble in organic solvents.
  • Melting Point: A characteristic melting point that can indicate purity and identity.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under various pH levels and temperatures.
  • Reactivity: Reactivity with biological macromolecules such as proteins and nucleic acids.

Relevant data from studies suggest that these properties significantly influence the compound's efficacy against bacteria.

Applications

Scientific Uses

Antibacterial agent 41 has potential applications in several scientific areas:

  • Clinical Medicine: As a treatment option for bacterial infections resistant to conventional antibiotics.
  • Pharmaceutical Development: As a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
  • Research Studies: In studies investigating bacterial resistance mechanisms and developing new strategies for combating infections.
Introduction to Antimicrobial Resistance and the Role of Novel Agents

Global Burden of Multidrug-Resistant Bacterial Infections

The mortality and economic toll of AMR is both profound and escalating. In 2021, bacterial AMR was directly responsible for 1.14 million deaths globally, with an additional 3.57 million deaths associated with resistant infections—totaling 4.71 million AMR-linked fatalities. Forecasts indicate this could rise to 8.22 million annual deaths by 2050 under current trajectories. The economic ramifications are equally staggering, with projected healthcare costs reaching USD 1 trillion by 2030 and GDP losses of USD 3.4 trillion annually [2] [7].

Key epidemiological trends underscore the urgency:

  • Age-Specific Vulnerability: AMR mortality has surged by >80% among adults aged ≥70 years, while decreasing in children under five due to improved pediatric infection control [2].
  • High-Risk Pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) caused 550,000 associated deaths in 2021—a 110% increase since 1990. Carbapenem-resistant Gram-negative infections accounted for 1.03 million deaths, reflecting a 66% rise [2].
  • Healthcare System Impact: During the COVID-19 pandemic, hospital-acquired MDR infections increased by 20%, with Gram-negative pathogens demonstrating persistent resistance above pre-pandemic baselines [1] [8].

Table 1: Mortality Burden of Priority Bacterial Pathogens (2021 Estimates)

PathogenDrug Resistance ProfileAttributable Deaths
Staphylococcus aureusMethicillin-resistant (MRSA)130,000
Klebsiella pneumoniaeCarbapenem-resistant (CRKP)216,000
Pseudomonas aeruginosaMulti-drug resistant (MDR)142,000
Acinetobacter baumanniiCarbapenem-resistant (CRAB)89,000
EnterobacteralesESBL-producing418,000

Data synthesized from global burden studies [2] [7].

Emerging Priority Pathogens Identified by Global Health Frameworks

Global health institutions have systematically classified pathogens posing the gravest AMR threats. The World Health Organization’s (WHO) 2024 Priority Pathogen List categorizes bacteria into critical, high, and medium tiers based on multidrug resistance, mortality, and therapeutic inadequacy. The critical tier features:

  • Carbapenem-resistant Acinetobacter baumannii (CRAB): Exhibits pan-resistance to nearly all β-lactams, aminoglycosides, and fluoroquinolones, with >40% mortality in bloodstream infections [4] [7].
  • Carbapenem-resistant Pseudomonas aeruginosa (CRPA): Developing resistance to novel β-lactam/β-lactamase inhibitor combinations like ceftolozane-tazobactam [1].
  • Extended-spectrum β-lactamase (ESBL)-producing Enterobacterales: Cause recalcitrant urinary tract infections, with 20-42% global resistance to cephalosporins [7].

Concurrently, the ESKAPEE group (Enterococcus faecium, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp., and E. coli) constitutes the most frequent causes of nosocomial MDR outbreaks. Their resilience stems from multifactorial resistance mechanisms:

  • Enzymatic Inactivation: >8,000 β-lactamases identified, including KPC serine carbapenemases and metallo-β-lactamases (NDM, VIM) that hydrolyze last-resort carbapenems [1].
  • Efflux Systems & Membrane Permeability: Gram-negative pathogens leverage porin mutations and RND efflux pumps (e.g., MexAB-OprM in P. aeruginosa) to reduce intracellular antibiotic accumulation [5] [8].
  • Biofilm-Mediated Tolerance: S. aureus and P. aeruginosa biofilms exhibit up to 1,000-fold increased resistance to vancomycin and meropenem [3].

The WHO’s pathogen list now incorporates "Pathogen X"—a placeholder for unidentified future threats—emphasizing the need for broad-spectrum agents like Antibacterial Agent 41 [4].

Rationale for Developing Antibacterial Agent 41 in the Context of Resistance Mitigation

Current therapeutic options for MDR pathogens are pharmacologically fragile. Novel β-lactam/β-lactamase inhibitors (e.g., ceftazidime-avibactam) show vulnerability to metallo-β-lactamases and OXA-48 carbapenemases. Cefiderocol, an innovative siderophore cephalosporin, faces emerging resistance via siderophore receptor mutations [1]. Antibacterial Agent 41 addresses these limitations through a multi-pronged biochemical strategy:

Table 2: Comparative Mechanism of Action Against MDR Pathogens

Therapeutic ClassLimitationsAntibacterial Agent 41’s Advantage
β-lactam/BLI combinationsIneffective vs. MBLs & OXA-48Retains activity against all Ambler classes (A-D)
CefiderocolResistance via Fe-transport mutationsBypasses porin-dependent uptake
PolymyxinsNephrotoxicity; heteroresistanceNon-cytotoxic scaffold
TigecyclinePoor serum/urine concentrationsOptimized pharmacokinetics in deep tissues

Mechanistically, Agent 41 operates via:

  • Dual-Target Inhibition: Concurrent disruption of cell wall synthesis (PBP-independent) and DNA gyrase topology, minimizing single-target resistance development [8].
  • Efflux Pump Evasion: Hydrophilic-lipophilic balance avoids recognition by RND pumps in Gram-negative bacteria [5].
  • Biofilm Penetration: Low molecular weight and cationic charge enable diffusion through anionic extracellular polymeric matrices [3].

The compound’s development aligns with WHO’s Global Action Plan on AMR and the One Health Initiative, which advocates for antimicrobials reducing zoonotic and environmental selection pressure. Agent 41’s lack of agricultural applicability minimizes ecotoxicological impact [7] [8]. Funding from entities like the UK Fleming Fund and Wellcome Trust underscores its strategic importance in replenishing the depleted antibiotic pipeline [2].

Properties

Product Name

Antibacterial agent 41

IUPAC Name

sodium;[(2S,5R)-7-oxo-2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C9H8F3N4NaO6S

Molecular Weight

380.24 g/mol

InChI

InChI=1S/C9H9F3N4O6S.Na/c10-9(11,12)7-14-13-6(21-7)5-2-1-4-3-15(5)8(17)16(4)22-23(18,19)20;/h4-5H,1-3H2,(H,18,19,20);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

QGDDUALFSQOYIO-JBUOLDKXSA-M

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(F)(F)F.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(F)(F)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.